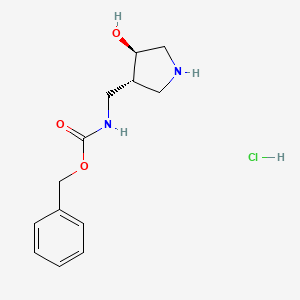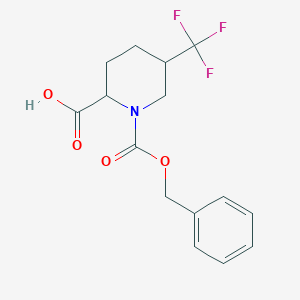
(3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol is a fluorinated piperidine derivative. This compound is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to the piperidine ring, which imparts unique chemical and physical properties. The stereochemistry of the compound, indicated by the (3R,4S) configuration, plays a crucial role in its reactivity and interaction with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluorination of Piperidine Derivatives: One common method involves the selective fluorination of piperidine derivatives. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or through catalytic hydrogenation processes.
Industrial Production Methods
Industrial production of (3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol typically involves multi-step synthesis starting from readily available piperidine derivatives. The process includes:
Batch Processing: Sequential addition of reagents in a controlled environment to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the trifluoromethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP, m-CPBA
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Amines, thiols
Catalysts: Copper salts, silver salts
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Dehydroxylated or demethylated derivatives
Substitution Products: Amino or thiol-substituted derivatives
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex fluorinated compounds.
Fluorine Chemistry: Studied for its unique reactivity due to the presence of fluorine atoms.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: Explored for its ability to bind to certain biological receptors, influencing biochemical pathways.
Medicine
Drug Development: Potential candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Diagnostic Agents: Used in the development of fluorinated diagnostic agents for imaging techniques like PET (positron emission tomography).
Industry
Material Science: Utilized in the development of new materials with enhanced properties such as increased thermal stability and resistance to degradation.
Agriculture: Studied for its potential use in the development of new agrochemicals.
Mécanisme D'action
The mechanism by which (3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. The trifluoromethyl group increases the lipophilicity of the compound, facilitating its passage through biological membranes and enhancing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-3-fluoropiperidin-4-ol: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
(3R,4S)-4-(trifluoromethyl)piperidin-4-ol: Lacks the fluorine atom at the 3-position, affecting its chemical properties and applications.
(3R,4S)-3-chloro-4-(trifluoromethyl)piperidin-4-ol:
Uniqueness
(3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol is unique due to the combined presence of both a fluorine atom and a trifluoromethyl group, which significantly influences its chemical reactivity, biological activity, and potential applications in various fields. This dual substitution pattern is relatively rare and provides distinct advantages in terms of stability, reactivity, and interaction with biological targets.
Propriétés
IUPAC Name |
(3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F4NO/c7-4-3-11-2-1-5(4,12)6(8,9)10/h4,11-12H,1-3H2/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZOLOJJHHQFKF-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(C(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@]1(C(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














